N-(3-bromophenyl)-3-[3-({[5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide
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Overview
Description
N-(3-bromophenyl)-3-[3-({[5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide is a complex organic compound that features a variety of functional groups, including bromophenyl, pyridinyl, triazolyl, sulfanyl, and oxadiazolyl moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-3-[3-({[5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable hydrazide with an acyl chloride under acidic conditions.
Introduction of the sulfanyl group: This step involves the reaction of the oxadiazole intermediate with a thiol derivative, often in the presence of a base such as sodium hydride.
Attachment of the pyridinyl group: This can be done through a nucleophilic substitution reaction, where the pyridinyl moiety is introduced to the sulfanyl intermediate.
Formation of the triazole ring: This step typically involves a cyclization reaction using an appropriate azide and alkyne under copper-catalyzed conditions.
Bromination of the phenyl ring: This can be achieved using bromine or a brominating agent like N-bromosuccinimide.
Final coupling step: The final product is obtained by coupling the bromophenyl intermediate with the oxadiazole intermediate under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-3-[3-({[5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing agents: Tin(II) chloride, iron powder
Nucleophiles: Amines, thiols, alkoxides
Catalysts: Copper(I) iodide for cyclization reactions
Major Products
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Amine derivatives
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
N-(3-bromophenyl)-3-[3-({[5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide has several scientific research applications, including:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors in the body.
Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes, such as enzyme activity or protein-protein interactions.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-3-[3-({[5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary depending on the specific biological context and the nature of the interactions between the compound and its target.
Comparison with Similar Compounds
Similar Compounds
- **N-(3-chlorophenyl)-3-[3-({[5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide
- **N-(3-fluorophenyl)-3-[3-({[5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide
- **N-(3-iodophenyl)-3-[3-({[5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide
Uniqueness
N-(3-bromophenyl)-3-[3-({[5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The combination of the bromophenyl, pyridinyl, triazolyl, sulfanyl, and oxadiazolyl moieties also provides a distinct structural framework that can be exploited for various applications in research and industry.
Properties
Molecular Formula |
C19H16BrN7O2S |
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Molecular Weight |
486.3 g/mol |
IUPAC Name |
N-(3-bromophenyl)-3-[3-[(5-pyridin-3-yl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]-1,2,4-oxadiazol-5-yl]propanamide |
InChI |
InChI=1S/C19H16BrN7O2S/c20-13-4-1-5-14(9-13)22-16(28)6-7-17-23-15(27-29-17)11-30-19-24-18(25-26-19)12-3-2-8-21-10-12/h1-5,8-10H,6-7,11H2,(H,22,28)(H,24,25,26) |
InChI Key |
NMMGXEYAFALRKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)CCC2=NC(=NO2)CSC3=NNC(=N3)C4=CN=CC=C4 |
Origin of Product |
United States |
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